Pomolic Acid

説明

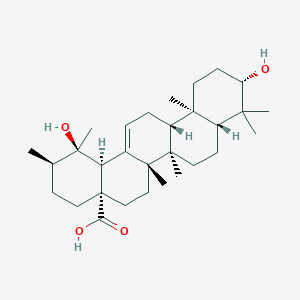

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYPLSBNNGEIS-OPAXANQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930133 | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-91-7 | |

| Record name | Pomolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Production of Pomolic Acid

: Mevalonate (B85504) Pathway Precursors and Cyclization

The biosynthesis of pomolic acid originates from the mevalonate (MVA) pathway, a fundamental metabolic route responsible for the production of isoprenoids and steroids in eukaryotes. metwarebio.comnih.gov The process begins with acetyl-CoA, which undergoes a series of enzymatic reactions to form the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). metwarebio.commdpi.com

These precursors are sequentially condensed to create larger molecules. IPP and DMAPP combine to form geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP). mdpi.com Two molecules of FPP are joined to produce squalene (B77637), a 30-carbon linear hydrocarbon. mdpi.com

A critical step in the formation of the characteristic pentacyclic structure of triterpenoids is the epoxidation of squalene to 2,3-oxidosqualene (B107256). mdpi.comresearchgate.netresearchgate.net This is followed by a complex and stereospecific cyclization cascade catalyzed by oxidosqualene cyclases (OSCs). mdpi.comresearchgate.net The cyclization of 2,3-oxidosqualene leads to the formation of various triterpene skeletons, including the ursane (B1242777) scaffold of this compound. mdpi.comresearchgate.net This intricate cyclization process is a key determinant of the vast structural diversity observed among triterpenoids. researchgate.net

Plant Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in numerous species across various families. japsonline.comjapsonline.com

Key Plant Families (e.g., Rosaceae, Lamiaceae)

The compound is particularly prevalent in species belonging to the Rosaceae and Lamiaceae families. japsonline.comjapsonline.com Within the Rosaceae family, which includes many common fruits, this compound was first isolated from the peels of apples. japsonline.comjapsonline.com The Lamiaceae family, known for its aromatic herbs, also contains a significant number of species that produce this compound. japsonline.comjapsonline.com Other families where this compound has been reported include Chrysobalanaceae, Aquifoliaceae, and Styracaceae. japsonline.com

Specific Plant Species as Research Models

Several plant species have been utilized as research models for the study and isolation of this compound. Notable examples include:

Sanguisorba officinalis : The roots of this plant, a member of the Rosaceae family, have been a significant source for this compound isolation and were instrumental in identifying it as the genuine aglycone of certain triterpenoid (B12794562) saponins (B1172615). mdpi.comnih.gov

Euscaphis japonica : This species from the Staphyleaceae family is another well-documented source of this compound, also known as randialic acid A. medchemexpress.comselleckchem.com

Salvia miltiorrhiza : A prominent herb in traditional Chinese medicine and a member of the Lamiaceae family, it is also known to contain ursolic acid, a related triterpenoid. nih.gov

Diospyros kaki : The persimmon tree, belonging to the Ebenaceae family, is another plant species in which this compound has been identified. japsonline.com

Yield Optimization from Natural Sources

Despite its widespread distribution, the concentration of this compound in most plant sources is generally low. mdpi.comjapsonline.com For instance, the yield from Euscaphis japonica can be up to 1 mg/g of plant material. mdpi.com This low yield presents a significant challenge for its large-scale production for research and potential applications. Consequently, there is considerable interest in developing strategies to optimize its extraction and production. Biotechnological approaches targeting oxidosqualene cyclases (OSCs) are being explored to enhance the biosynthesis of specific triterpenes like this compound. mdpi.com

Chemical Synthesis and Derivatization Strategies

Given the low abundance of this compound in nature, chemical synthesis provides an alternative route for its production.

Partial Synthesis Methods from Related Triterpenoids (e.g., tormentic acid, euscaphic acid)

Partial synthesis, starting from more abundant and structurally similar triterpenoids, is a viable strategy. Tormentic acid and euscaphic acid, which share the same ursane skeleton as this compound, have been used as starting materials. researchgate.netkib.ac.cn A four-step synthetic route commencing from tormentic acid has been developed, achieving a 53% yield of this compound. researchgate.net This approach represents a significant advancement in making this compound more accessible for scientific investigation. researchgate.net

Challenges in Total Synthesis

The complete chemical synthesis of this compound, a complex pentacyclic triterpenoid, has not yet been reported in scientific literature. This is primarily due to the significant stereochemical complexity of the molecule. rijournals.com The ursane-type skeleton of this compound features multiple stereocenters, the controlled and sequential introduction of which presents a formidable challenge in organic synthesis. rijournals.comnih.gov

Key difficulties in the total synthesis of such intricate natural products include:

Stereocontrol: Achieving the correct relative and absolute stereochemistry at each of the numerous chiral centers is a major hurdle. rijournals.comresearchgate.net The dense arrangement of functional groups and the rigid polycyclic structure can lead to unpredictable stereochemical outcomes in reactions. researchgate.net

Functional Group Manipulation: The presence of multiple hydroxyl groups and a carboxylic acid requires a sophisticated strategy of protecting and deprotecting these functional groups at various stages of the synthesis to prevent unwanted side reactions.

Ring System Construction: The assembly of the five-ring system with the correct stereochemistry and functionality is a complex undertaking that would likely require a high number of synthetic steps.

Economic Impracticality: A total synthesis requiring a large number of steps (often exceeding 20-25 for complex molecules) can be economically impractical, especially for a compound that can be isolated from natural sources, albeit in low yields. mdpi.com

The low natural abundance of this compound makes its extraction a costly and labor-intensive process, further highlighting the need for efficient synthetic routes. mdpi.com However, the aforementioned challenges have so far precluded a successful total synthesis.

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

To overcome the limited availability of this compound and to investigate the relationship between its structure and biological activity, researchers have focused on the semi-synthesis of various analogs. This approach typically involves modifying more readily available natural triterpenoids, such as tormentic acid and euscaphic acid, or modifying this compound itself. mdpi.com These studies are crucial for identifying the key pharmacophores responsible for its biological effects and for developing new derivatives with enhanced potency or improved properties.

Modifications have been explored at several key positions on the this compound scaffold:

A-Ring Modifications: The A-ring of related triterpenoids like oleanolic and maslinic acids has been a target for modification to study the impact on biological activity. wikipedia.org While specific A-ring modifications on this compound itself are less documented in the provided results, the general strategy in related pentacyclic triterpenes involves introducing different functional groups to probe their influence on activity.

C-19 Hydroxyl Group: The hydroxyl group at the C-19 position is a distinguishing feature of this compound. The synthesis of analogs with modifications at this position is of interest to understand its role in the observed bioactivities.

C-28 Carboxyl Group: The carboxylic acid at C-28 is a common site for modification. Esterification to form derivatives like this compound 28-O-beta-D-glucopyranosyl ester has been reported. nih.gov Such modifications can influence the compound's solubility, cell permeability, and interaction with biological targets.

For instance, studies on structurally related triterpenoids have shown that the introduction of different functional groups can significantly alter their biological profiles, including anti-HIV and anti-cancer activities. wikipedia.org The synthesis of a variety of derivatives, including esters and amides, from related compounds like ursolic acid has been a common strategy to generate chemical diversity for SAR studies. fishersci.ca These efforts provide a framework for the rational design of novel this compound analogs with potentially improved therapeutic properties.

Molecular Mechanisms of Action in Biological Systems

Cellular Signaling Pathway Modulation

Pomolic acid has been shown to interact with and modulate multiple cellular signaling pathways, often leading to a cascade of downstream effects that influence cellular behavior. These pathways are integral to normal physiological functions, and their dysregulation is frequently associated with various diseases. The following sections will elaborate on the specific interactions of this compound with these signaling networks.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, and survival. nih.gov

Studies have demonstrated that this compound can regulate the MAPK/ERK pathway. In the context of HER2-overexpressing breast cancer cells, this compound has been identified as a novel regulator of HER2 and CXCR4 expression. nih.gov The investigation into the molecular mechanisms revealed that this downregulation is a result of transcriptional regulation rather than proteolytic degradation. nih.gov Furthermore, research indicates that this compound inhibits the phosphorylation of ERK. nih.gov In SKBR3 breast cancer cells, the suppression of HER2 and CXCR4 by this compound is linked to the inhibition of the ERK-MAPK pathway. spandidos-publications.com

A key mechanism by which this compound regulates the MAPK/ERK pathway is through the inhibition of the phosphorylation of ERK1/2. nih.gov Phosphorylation is a critical step in the activation of ERK1/2, and by preventing this, this compound effectively dampens the downstream signaling cascade. This inhibitory effect on ERK1/2 phosphorylation has been observed in studies involving HER2-overexpressing breast cancer cells. nih.govspandidos-publications.com The data suggests that the mechanism underlying this compound's suppression of HER2 and CXCR4 in these cells is the inhibition of the ERK-MAPK pathway. spandidos-publications.com

Table 1: Effect of this compound on MAPK/ERK Pathway Components

| Cell Line | Target Protein/Process | Observed Effect of this compound | Reference |

|---|---|---|---|

| SKBR3 (HER2-overexpressing breast cancer) | ERK Phosphorylation | Inhibition | nih.gov |

| SKBR3 (HER2-overexpressing breast cancer) | HER2 Expression | Downregulation (transcriptional) | nih.govspandidos-publications.com |

| SKBR3 (HER2-overexpressing breast cancer) | CXCR4 Expression | Downregulation (transcriptional) | nih.govspandidos-publications.com |

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.gov

Research has shown that this compound can inhibit this pathway. In studies on human breast cancer cells, this compound was found to suppress the phosphorylation of mTOR. nih.gov This inhibition is a key aspect of its anti-angiogenic properties. nih.gov The activation of the PI3K/Akt/mTOR pathway is known to increase the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, through both Hypoxia-Inducible Factor 1 (HIF-1)-dependent and independent mechanisms. nih.gov

A significant consequence of this compound's inhibition of the mTOR pathway is its impact on the translation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a pivotal role in the cellular response to hypoxia and is a major driver of angiogenesis. nih.gov Studies have demonstrated that this compound suppresses the epidermal growth factor (EGF)-induced translation of HIF-1α protein by inhibiting the mTOR kinase signaling pathway. nih.gov This leads to a reduction in VEGF expression and subsequently inhibits angiogenesis. nih.gov

Table 2: this compound's Impact on the PI3K/Akt/mTOR Pathway and Angiogenesis

| Cell Lines | Stimulus | Key Pathway Component Targeted by this compound | Downstream Effect | Reference |

|---|---|---|---|---|

| MCF-7, MDA-MB-231 (human breast cancer) | EGF | Phosphorylation of mTOR | Suppression of HIF-1α protein translation | nih.gov |

| HUVEC (human umbilical vein endothelial cells) | EGF | - | Downregulation of HIF-1α/VEGF expression | nih.gov |

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. nih.gov

This compound has been shown to suppress the activation of the NF-κB pathway. nih.gov In HER2-overexpressing breast cancer cells, treatment with this compound resulted in reduced NF-κB activation. nih.gov This effect is correlated with the inhibition of the ERK signaling pathway, suggesting a crosstalk between these two pathways in the presence of this compound. spandidos-publications.com The suppression of NF-κB activation by this compound is dose-dependent and has been demonstrated through DNA-binding assays. spandidos-publications.com

AMP-activated Protein Kinase (AMPK) is a cellular energy sensor that plays a central role in regulating metabolism. nih.gov Activation of AMPK can lead to the inhibition of anabolic processes, such as protein and fatty acid synthesis, and the stimulation of catabolic processes to restore cellular energy balance. nih.gov

In MCF7 human breast cancer cells, this compound has been shown to activate AMPK. nih.gov This activation was associated with an inhibition of cell proliferation and an induction of apoptosis. nih.gov The activation of AMPK by this compound led to downstream effects on key enzymes involved in protein synthesis, including the inhibition of mTOR, 70 kDa ribosomal protein S6 kinase (p70S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). nih.gov Furthermore, it resulted in a decrease in de novo fatty acid synthesis. nih.gov

Table 3: Effects of this compound on AMPK Pathway and Related Processes in MCF7 Cells

| Target/Process | Observed Effect of this compound | Reference |

|---|---|---|

| AMPK Activation | Increased | nih.gov |

| Cell Proliferation | Inhibition | nih.gov |

| Apoptosis | Induction | nih.gov |

| mTOR, p70S6K, 4EBP1 | Inhibition | nih.gov |

| Fatty Acid Synthesis | Decreased | nih.gov |

SMAD-STAT Signaling Pathway Inhibition (e.g., in renal fibrosis)

This compound (PA) has been identified as a significant inhibitor of the SMAD-STAT signaling pathways, which are central to the progression of renal fibrosis. mdpi.comnih.gov In chronic kidney disease, the transforming growth factor β1 (TGF-β1) signaling pathway is a primary regulator of fibrosis pathogenesis. mdpi.com Within this pathway, mothers against decapentaplegic homolog 3 (SMAD3) and signal transducer and activator of transcription 3 (STAT3) act as key integrators for various pro-fibrotic signals. mdpi.comnih.gov

Research conducted on mouse models with unilateral ureteral obstruction (UUO), a common method for inducing renal fibrosis, demonstrated that PA treatment significantly ameliorates tubulointerstitial fibrosis and the deposition of extracellular matrix (ECM). mdpi.com Untreated UUO mice showed severe tubular atrophy and fibrosis, whereas PA-treated mice exhibited only moderate injury and minimal fibrosis. mdpi.com The therapeutic effect of this compound is linked to its ability to inhibit the phosphorylation of both SMAD and STAT proteins. mdpi.com This inhibition downregulates the expression of ECM proteins and hinders the process of epithelial-mesenchymal transition (EMT), a major contributor to kidney fibrosis. mdpi.com These findings were also corroborated in in-vitro studies using TGF-β1 stimulated kidney fibroblast cells, confirming that this compound's anti-fibrotic effects are mediated through the downregulation of SMAD and non-SMAD signaling. mdpi.comnih.gov

| Model/System | Key Signaling Molecules | Effect of this compound | Outcome | Source |

|---|---|---|---|---|

| Unilateral Ureteral Obstruction (UUO) Mice | SMAD, STAT | Inhibited phosphorylation | Reduced tubular atrophy, minimal fibrosis, decreased ECM deposition | mdpi.com |

| TGF-β1 Stimulated Kidney Fibroblasts | SMAD, non-SMAD signaling | Downregulation | Ameliorated fibroblast activation | mdpi.com |

Induction of Apoptosis and Cell Death Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, across a variety of cancer cell lines. nih.govmdpi.com This is a desirable characteristic for an anti-cancer agent, as the induction of apoptosis is a primary mechanism for eliminating malignant cells. mdpi.com Studies have demonstrated PA's ability to decrease the viability of glioblastoma, leukemia, and ovarian adenocarcinoma cells by triggering apoptosis. spandidos-publications.comnih.govspandidos-publications.comspandidos-publications.com The apoptotic process initiated by this compound is characterized by distinct morphological and biochemical events, including DNA fragmentation, a hallmark of apoptosis. mdpi.comspandidos-publications.com The primary mechanism through which this compound exerts its pro-apoptotic effects is the mitochondrial-mediated intrinsic pathway. mdpi.comspandidos-publications.comspandidos-publications.com

Mitochondrial-Mediated Intrinsic Pathway

The intrinsic pathway of apoptosis is critically dependent on the mitochondria. figshare.comcreative-diagnostics.com this compound has been shown to activate this pathway in several cancer cell types, including leukemia and glioblastoma. spandidos-publications.comspandidos-publications.comnih.gov The process is initiated by intracellular signals that converge on the mitochondria, leading to a series of events that commit the cell to death. creative-diagnostics.com In the context of this compound's action, the targeting of mitochondria is a central event, preceding the activation of downstream executioner molecules. nih.gov Research confirms that PA-induced apoptosis is dependent on the loss of mitochondrial membrane potential and the subsequent activation of specific caspases, firmly establishing its mechanism via the mitochondrial pathway. mdpi.comspandidos-publications.comgavinpublishers.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptotic pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax) members. frontiersin.orgresearchgate.net The balance between these opposing factions determines the cell's fate. researchgate.net this compound-induced cell death has been shown to be regulated by the anti-apoptotic proteins Bcl-2 and Bcl-XL. mdpi.com This suggests that PA may function by disrupting the protective effects of these proteins, thereby allowing pro-apoptotic signals to prevail.

However, the specific interactions can be cell-type dependent. For instance, in a study involving doxorubicin-resistant human gastric carcinoma cells, co-treatment with this compound induced apoptosis through a mitochondria-mediated pathway, but interestingly, the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL were not affected. gavinpublishers.com This indicates that in certain contexts, this compound can bypass the need to downregulate these specific anti-apoptotic proteins, inducing apoptosis through other mechanisms within the intrinsic pathway, such as the direct loss of mitochondrial membrane potential. gavinpublishers.com

| Cell Line | Protein | Observed Effect | Source |

|---|---|---|---|

| General Cancer Cells | Bcl-2, Bcl-XL | Cell death regulated by these proteins | mdpi.com |

| Doxorubicin-Resistant Gastric Carcinoma (SNU-620-DOX) | Bcl-2, Bcl-xL | Expression not affected by PA treatment | gavinpublishers.com |

Caspases are a family of cysteine proteases that act as the executioners of apoptosis. nih.gov The intrinsic pathway typically involves the activation of an initiator caspase, Caspase-9, which then activates effector caspases like Caspase-3. creative-diagnostics.comnih.gov this compound has been repeatedly shown to trigger this caspase cascade.

Specifically, treatment with this compound leads to the activation of Caspase-9 and the downstream executioner Caspase-3 in leukemia, glioblastoma, and ovarian adenocarcinoma cells. spandidos-publications.comnih.govspandidos-publications.comnih.gov The activation of Caspase-8, which is more traditionally associated with the extrinsic (death receptor) pathway, has also been observed in studies on ovarian adenocarcinoma and doxorubicin-resistant gastric carcinoma cells, suggesting a potential crosstalk between the two apoptotic pathways or a broader mechanism of action in certain cell types. spandidos-publications.comgavinpublishers.com The activation of these caspases is a definitive indicator that this compound induces cell death through the apoptotic machinery. gavinpublishers.com

A critical event in the mitochondrial-mediated intrinsic pathway of apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). figshare.comnih.gov Under normal conditions, the mitochondrial membrane maintains a high potential, which is essential for its function. researchgate.net The loss of this potential is considered a point of no return in the apoptotic process. researchgate.net

Multiple studies have confirmed that this compound induces a significant loss or uncoupling of the mitochondrial membrane potential in various cancer cells, including leukemia and glioblastoma cell lines. spandidos-publications.comnih.govnih.govgavinpublishers.com This disruption of the ΔΨm occurs prior to the activation of caspases, indicating that it is an upstream event that triggers the subsequent apoptotic cascade. nih.gov The collapse of the membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which then proceed to activate the caspase cascade. creative-diagnostics.com

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules in various cellular processes, including apoptosis. cdc.govcjcrcn.org Research has established a crucial link between ROS production and the apoptotic effects of this compound. spandidos-publications.comspandidos-publications.com In glioblastoma cells, this compound-induced apoptosis is dependent on the generation of ROS. spandidos-publications.comnih.gov

The increase in intracellular ROS levels following treatment with this compound appears to be a key trigger for the mitochondrial-mediated cell death pathway. spandidos-publications.com This is substantiated by findings that the apoptotic effect of this compound can be inhibited by treatment with antioxidants, which neutralize ROS. spandidos-publications.comnih.gov This demonstrates that ROS production is not merely a byproduct of cell death but an essential mediator in the signaling cascade initiated by this compound that leads to apoptosis. spandidos-publications.com

Death Receptor-Induced Extrinsic Pathway

This compound (PA) has been identified as an inducer of apoptosis through multiple cellular pathways, including the death receptor-induced extrinsic pathway. nih.govtargetmol.com This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, triggering a cascade of intracellular events that lead to programmed cell death. spandidos-publications.com Research indicates that in human ovarian adenocarcinoma cells (SK-OV-3), this compound activates this extrinsic apoptotic route, which works in concert with the intrinsic, or mitochondrial-mediated, pathway to effectively induce cell death. nih.govtargetmol.com The activation of the extrinsic pathway by this compound involves the engagement of critical mediators, notably the activation of caspase-8, which is a key initiator caspase in the death receptor signaling cascade. nih.govmdpi.com

Upregulation of TRAIL and DR5

A specific mechanism through which this compound engages the extrinsic apoptotic pathway is by modulating the expression of key signaling molecules. mdpi.com Studies have demonstrated that this compound treatment increases the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its corresponding receptor, Death Receptor 5 (DR5). nih.govmdpi.com This upregulation is significant because the TRAIL/DR5 axis is a crucial component of the extrinsic pathway, and increased expression of these proteins can sensitize cancer cells to apoptosis. nih.govfrontiersin.org

In human ovarian adenocarcinoma (SK-OV-3) cells, this compound was shown to time-dependently increase both the transcript and protein levels of DR5, while the levels of another death receptor, DR4, were observed to decrease. nih.gov This specific upregulation of DR5 directly contributes to the activation of caspase-8, thereby promoting the extrinsic apoptosis signaling cascade. nih.gov

Effect of this compound (25 µM) on DR5 Expression in SK-OV-3 Cells

| Incubation Time (hours) | Fold Increase in DR5 Transcript | Fold Increase in DR5 Protein |

|---|---|---|

| 3 | 1.3 | 3.5 |

| 6 | 1.7 | 5.1 |

| 9 | 2.3 | 6.0 |

| 12 | 2.5 | 6.1 |

Data sourced from a study on human ovarian adenocarcinoma cells, illustrating the time-dependent effect of this compound on DR5 mRNA and protein levels. nih.gov

DNA Fragmentation

A hallmark of apoptosis is the cleavage of chromosomal DNA into smaller fragments, a process known as DNA fragmentation. spandidos-publications.com this compound has been shown to be a potent inducer of this phenomenon in various cancer cell lines. In studies involving glioblastoma (GBM) cells, treatment with this compound led to a dose- and time-dependent increase in DNA fragmentation, confirming its ability to induce apoptosis. spandidos-publications.com Similarly, its pro-apoptotic activity was demonstrated in both sensitive and multi-drug-resistant leukemia cell lines through the dose-dependent induction of DNA fragmentation. mdpi.com This process is a downstream event of caspase activation, which cleaves specific substrates within the cell, ultimately leading to the breakdown of the cell into apoptotic bodies. spandidos-publications.comnih.gov

Cell Cycle Arrest (e.g., Sub-G1 arrest)

In addition to directly inducing apoptosis, this compound exerts its anti-cancer effects by disrupting the cell cycle. The cell cycle is a tightly regulated process, and its interruption can prevent cancer cell proliferation. mdpi.com Research has shown that this compound treatment leads to cell cycle arrest, specifically an accumulation of cells in the sub-G1 phase. nih.gov An increased sub-G1 population is a well-established indicator of apoptosis, as it represents cells with fragmented DNA and a DNA content of less than 2n. nih.govresearchgate.net In studies on human ovarian adenocarcinoma (SK-OV-3) cells and colon cancer cells, treatment with this compound resulted in a notable increase in the sub-G1 cell population, correlating with its apoptosis-inducing activity. nih.govresearchgate.net

Upregulation of p53 and p21 Expression

The mechanism underlying this compound-induced cell cycle arrest involves the modulation of key regulatory proteins. The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in this process. nih.govexcli.de When activated by cellular stress, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov One of the primary ways p53 enforces cell cycle arrest is by transcriptionally activating the gene for the p21 protein (also known as CDKN1A). nih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing an arrest, typically in the G1 phase. nih.govnih.gov

Anti-Metastatic and Anti-Angiogenic Mechanisms

Inhibition of Cell Migration and Invasion

Metastasis, the process by which cancer cells spread to distant parts of the body, is a major cause of cancer-related mortality. nih.gov This complex process involves cell migration and the invasion of surrounding tissues. This compound has demonstrated significant anti-metastatic potential by inhibiting these critical steps. spandidos-publications.commdpi.comnih.gov

A key mechanism for this activity is the suppression of the CXC Chemokine Receptor Type 4 (CXCR4). nih.gov CXCR4 is a receptor that, when activated by its ligand CXCL12, plays a crucial role in promoting the migration and invasion of cancer cells, including breast cancer. nih.govnih.gov Research has shown that this compound can downregulate the expression of CXCR4 at the transcriptional level in breast cancer cells. nih.govresearchgate.net This suppression of CXCR4 subsequently inhibits the CXCL12-induced invasion of these cells. nih.govresearchgate.net This effect appears to be correlated with the inhibition of nuclear factor-kappaB (NF-κB) activation, a key transcription factor involved in CXCR4 expression. nih.govresearchgate.net Furthermore, this compound has also been found to inhibit the migration of glioblastoma cells, indicating its anti-migratory effects may extend across different cancer types. spandidos-publications.com

Summary of this compound's Anti-Metastatic Mechanisms

| Mechanism | Target Molecule/Pathway | Observed Effect | Cell Line(s) |

|---|---|---|---|

| Inhibition of Invasion | CXCR4 / CXCL12 Axis | Downregulation of CXCR4 expression, leading to reduced cell invasion | Breast Cancer Cells nih.gov |

| Inhibition of Migration | NF-κB Pathway | Suppression of NF-κB activation, correlated with CXCR4 downregulation | Breast Cancer Cells nih.gov |

| Inhibition of Migration | Not specified | Reduced migration of cancer cells | Glioblastoma (GBM) Cells spandidos-publications.com |

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to exhibit anti-angiogenic properties by targeting key molecules involved in this process.

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in cellular adaptation to low oxygen levels and is a key regulator of angiogenesis. This compound has been shown to suppress the translation of the HIF-1α protein. This inhibition is achieved by targeting and inhibiting the p38-MAPK and mTOR kinase signaling pathways. By preventing the synthesis of the HIF-1α protein, this compound effectively disrupts the downstream signaling that leads to the expression of pro-angiogenic factors.

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. The expression of VEGF is often upregulated in tumors and is a critical target for anti-angiogenic therapies. This compound has been demonstrated to reduce the expression of VEGF. This reduction is a direct consequence of the inhibition of HIF-1α, as VEGF is a primary target gene of HIF-1α. By downregulating VEGF expression, this compound diminishes the primary signal for endothelial cell proliferation and the formation of new blood vessels, thereby contributing to its anti-angiogenic effects.

Modulation of Multidrug Resistance (MDR)

This compound has demonstrated the ability to modulate multidrug resistance, a significant challenge in cancer chemotherapy. Its mechanisms of action in this context involve the targeting of specific proteins that contribute to the resistance of cancer cells to various drugs.

Research has shown that this compound can down-modulate the activity of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). This protein is an important ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

In a study involving docetaxel-resistant prostate cancer cells (PC3R), which express active MRP1/ABCC1, this compound was found to modulate the activity of this transporter. spandidos-publications.com The effect was observed by measuring the intracellular accumulation of 5-carboxyfluorescein (B1664652) diacetate (CFDA), a substrate of MRP1. While not as potent as the commercial inhibitor MK571, this compound treatment led to an increase in intracellular fluorescence, indicating a reduction in MRP1-mediated efflux. spandidos-publications.com This suggests that this compound can interfere with the ability of cancer cells to expel chemotherapeutic agents, potentially resensitizing them to treatment.

| Cell Line | Treatment | Observed Effect on MRP1/ABCC1 Activity | Method of Detection |

|---|---|---|---|

| PC3 (Parental Prostate Cancer) | This compound | Modulation of activity | Flow cytometry using CFDA substrate |

| PC3R (Docetaxel-Resistant Prostate Cancer) | This compound | Down-modulation of activity | Flow cytometry using CFDA substrate |

The effect of this compound on anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, which play a crucial role in preventing apoptosis and contributing to drug resistance, appears to be cell-type dependent.

In a study on doxorubicin-resistant human gastric carcinoma cells (SNU-620-DOX), treatment with this compound did not significantly alter the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, as determined by western blot analysis. gavinpublishers.comgavinpublishers.com This suggests that in this particular cancer cell line, the pro-apoptotic effects of this compound are not mediated through the downregulation of these specific Bcl-2 family members. gavinpublishers.com

Conversely, in a study involving human lung carcinoma cells (A549), this compound treatment was shown to decrease the expression of Bcl-2 while enhancing the expression of the pro-apoptotic protein Bax. researchgate.net This differential regulation of pro- and anti-apoptotic proteins shifts the balance towards apoptosis, contributing to the anticancer effect of this compound in this cell line. researchgate.net These findings highlight the complexity of this compound's interactions with the apoptotic machinery, with its impact on Bcl-2 proteins varying between different cancer types.

| Cell Line | This compound Treatment | Effect on Bcl-2 Expression | Effect on Bcl-xL Expression | Method of Detection |

|---|---|---|---|---|

| SNU-620-DOX (Doxorubicin-Resistant Human Gastric Carcinoma) | Up to 30 µM | No significant effect (slight increase noted) | No significant effect | Western Blot |

| A549 (Human Lung Carcinoma) | Concentration-dependent | Decreased expression | Not reported | Western Blot |

| HT-29 (Human Colon Adenocarcinoma) | Concentration-dependent | Suppressed the level of Bcl2 | Not reported | Western Blot |

Other Biological Activity Mechanisms

Beyond its role in modulating multidrug resistance, this compound exhibits other biological activities, including anti-inflammatory effects, which are mediated through specific molecular mechanisms.

This compound has been shown to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokine production. Specifically, in an in vivo study, this compound demonstrated the ability to inhibit the production of Interleukin-1beta (IL-1β), a key mediator of inflammation.

In a carrageenan-induced paw edema model in mice, the administration of this compound resulted in a significant reduction in the in vivo production of IL-1β. spandidos-publications.com This inhibitory effect on a potent pro-inflammatory cytokine highlights a direct anti-inflammatory mechanism of this compound.

| Model | Compound | Effect on IL-1β Production |

|---|---|---|

| Carrageenan-induced paw edema in mice (in vivo) | This compound | 39% inhibition |

Anti-inflammatory Mechanisms

Impact on Human Polymorphonuclear (PMN) Cells

This compound has been shown to inhibit the viability of human polymorphonuclear (PMN) cells through the induction of apoptosis. researchgate.netnih.gov This effect is both time- and dose-dependent. researchgate.net While this compound alters the integrity of the PMN cell membrane, it does not cause cellular necrosis. researchgate.net The apoptotic mechanism is further evidenced by the dose- and time-dependent development of hypodiploid nuclei and DNA fragmentation within the PMN cells. researchgate.netnih.gov In an annexin (B1180172) V-FITC binding assay, this compound increased the total number of apoptotic cells by 42% at a concentration of 100 µM and by 71% at 200 µM when compared to a control group. researchgate.netnih.gov By regulating human neutrophil functions in this manner, this compound may play a role in limiting inflammation. researchgate.netnih.gov

Table 1: Effect of this compound on Apoptosis in Human PMN Cells

| Concentration (µM) | Increase in Apoptotic Cells (%) |

|---|---|

| 100 | 42% |

| 200 | 71% |

Immunomodulatory Effects

The immunomodulatory properties of this compound are demonstrated through its anti-inflammatory activities. nih.gov In murine models, this compound reduced carrageenan-induced paw edema. nih.gov A key mechanism underlying this effect is the selective inhibition of pro-inflammatory cytokines. nih.gov Specifically, this compound was found to inhibit the in vivo production of interleukin-1beta (IL-1β) by 39%. nih.gov However, it did not show any effect on the production of tumour necrosis factor-alpha (TNF-α). nih.gov This selective action on cytokine production, coupled with its ability to induce apoptosis in neutrophils, highlights its potential to modulate immune responses and limit inflammation. researchgate.netnih.govnih.gov

Neuroprotective Mechanisms

The mechanisms of this compound within the central nervous system have been investigated primarily in the context of glioblastoma (GBM), an aggressive form of brain cancer. spandidos-publications.comnih.gov In GBM cell lines, this compound demonstrates a cytotoxic effect by inducing apoptosis through the intrinsic pathway. spandidos-publications.comnih.govspandidos-publications.com This process is initiated by a time-dependent decrease in the mitochondrial membrane potential. spandidos-publications.comspandidos-publications.com

The induction of apoptosis is dependent on the production of reactive oxygen species (ROS), as the effect is inhibited by treatment with antioxidants. spandidos-publications.comnih.govspandidos-publications.com Following the disruption of the mitochondrial potential, this compound triggers the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. spandidos-publications.comnih.govspandidos-publications.com Furthermore, molecular docking studies suggest that the PI3K/Akt signaling pathway may be a potential target for this compound, indicating that its inhibition could be a key mechanism for inducing apoptosis in glioma cells. nih.gov These findings suggest this compound acts on several pathways relevant to brain tumor cell survival. spandidos-publications.comnih.gov

Cardioprotective Mechanisms

This compound exhibits multiple cardioprotective mechanisms, acting on the vasculature, heart muscle cells, and platelets. nih.gov Its combined vasorelaxant, hypotensive, and anti-platelet aggregation properties, along with its direct effects on cardiomyocytes, suggest it is a multitarget cardiovascular agent. nih.govspandidos-publications.com

This compound demonstrates significant vasorelaxant and hypotensive effects. nih.gov Studies have shown it elicits an endothelium-dependent relaxation in rat aortic rings. nih.govnih.gov This vasorelaxant action contributes to its ability to lower blood pressure. spandidos-publications.com The activation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a key mechanism involved in the vasodilation caused by many plant-derived compounds, a category to which this compound belongs. nih.gov

This compound directly modulates the fundamental process of excitation-contraction coupling in heart muscle cells. nih.govspandidos-publications.com In studies using rat cardiac trabeculae, this compound reduced the contractile force with an EC₅₀ of 14.3 ± 2.4 μM. nih.govspandidos-publications.com It also reduces the amplitude of Ca²⁺ transients in a concentration-dependent manner, with an EC₅₀ of 10.5 ± 1.3 μM, without depleting sarcoplasmic reticulum (SR) Ca²⁺ stores. nih.govspandidos-publications.com

The compound reversibly reduces the macroscopic L-type Ca²⁺ current (LTCC) in the cardiomyocyte membrane. nih.govspandidos-publications.com Additionally, this compound alters the kinetics of the Ca²⁺ transient, decreasing its half-width by 31.7 ± 3.3% while increasing the decay time and decay time constant (τ) by 7.6 ± 2.7% and 75.6 ± 3.7%, respectively. nih.govspandidos-publications.com This change is associated with an increase in the phosphorylation of phospholamban (PLN), which in turn protects the SR from Ca²⁺ depletion. nih.govspandidos-publications.com The combined reduction in LTCC, Ca²⁺ transients, and cardiomyocyte force explains the compound's hypotensive properties. nih.govspandidos-publications.com

Table 2: Effects of this compound on Rat Cardiomyocyte Function

| Parameter | Effect | Value |

|---|---|---|

| Contractile Force | Reduction (EC₅₀) | 14.3 ± 2.4 µM |

| Ca²⁺ Transient Amplitude | Reduction (EC₅₀) | 10.5 ± 1.3 µM |

| Ca²⁺ Transient Half-Width | Decrease | 31.7 ± 3.3% |

| Ca²⁺ Transient Decay Time | Increase | 7.6 ± 2.7% |

| Ca²⁺ Transient Decay Time Constant (τ) | Increase | 75.6 ± 3.7% |

This compound is a potent inhibitor of human platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and epinephrine. spandidos-publications.com It acts as a competitive antagonist of ADP-induced platelet aggregation, likely by competing for a single binding site on platelets. spandidos-publications.com Pharmacological studies provide indirect evidence that this compound may be a potent competitive antagonist of the P2Y₁₂ receptor, a key ADP receptor in platelet activation. spandidos-publications.com The compound did not interfere with platelet shape change induced by MRS2365, a selective P2Y₁ receptor agonist. spandidos-publications.com The estimated equilibrium dissociate constant (Kₑ) of this compound as an ADP receptor antagonist was determined to be 15.4 ± 0.06 nM. spandidos-publications.com

Anti-fibrotic Mechanisms (e.g., renal fibrosis)

This compound demonstrates protective effects against renal interstitial fibrosis. nih.gov Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, which can lead to organ damage. nih.gov In the context of kidney disease, transforming growth factor β1 (TGF-β1) signaling is a primary pathway that governs the pathogenesis of fibrosis. nih.govnih.gov Key mediators in this process include mothers against decapentaplegic homolog 3 (SMAD3) and signal transducer and activator of transcription 3 (STAT3), which act as integrators for various pro-fibrotic signals. nih.govnih.gov Research has shown that this compound can ameliorate fibroblast activation and renal interstitial fibrosis. nih.gov Studies utilizing a unilateral ureteral obstruction (UUO) mouse model, a common method for inducing renal fibrosis, have shown that this compound inhibits SMAD-STAT phosphorylation. nih.gov These findings suggest that this compound plays a protective role against tubular interstitial fibrosis induced by UUO and renal fibroblast activation stimulated by TGF-β1, specifically through the inhibition of the SMAD3-STAT3 signaling pathway. nih.gov

The anti-fibrotic effect of this compound is directly linked to its ability to inhibit the deposition of extracellular matrix (ECM) components, such as collagen. nih.gov The accumulation of ECM is a central feature of fibrosis. nih.gov this compound has been shown to downregulate both SMAD and non-SMAD signaling pathways, which are crucial for the progression of fibrosis. nih.gov By inhibiting these pathways in response to stimuli like TGF-β1, this compound effectively hinders the activation of kidney fibroblast cells. nih.govnih.gov This, in turn, reduces the expression of mesenchymal markers and the deposition of type-I collagen, which are hallmarks of fibrotic kidney tissue. nih.gov

| Mechanism | Key Signaling Pathway | Affected Molecules | Experimental Model | Outcome | Source |

|---|---|---|---|---|---|

| Inhibition of Fibroblast Activation | TGF-β1/SMAD-STAT | SMAD3, STAT3 | Unilateral Ureteral Obstruction (UUO) mice, TGF-β1 stimulated kidney fibroblasts | Amelioration of renal interstitial fibrosis | nih.govnih.gov |

| Suppression of ECM Deposition | SMAD and non-SMAD signaling | Type-I Collagen | TGF-β1 stimulated kidney fibroblasts | Reduced collagen accumulation | nih.gov |

Anti-osteoporosis Mechanisms

Osteoporosis is a condition characterized by an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts, leading to reduced bone mass and an increased risk of fractures. magnusgroup.org this compound has been identified as a potential therapeutic agent for osteoporosis due to its inhibitory effects on bone resorption. magnusgroup.orgnih.gov It has been shown to prevent bone loss in ovariectomy-induced osteoporotic mouse models, a standard preclinical model for postmenopausal osteoporosis. magnusgroup.orgnih.gov

The primary mechanism behind this compound's anti-osteoporotic effect is its ability to inhibit the formation and function of osteoclasts, the cells responsible for breaking down bone tissue. magnusgroup.orgnih.gov This process, known as osteoclastogenesis, is critically regulated by the receptor activator of nuclear factor-κB ligand (RANKL). magnusgroup.org Research has demonstrated that this compound inhibits RANKL-induced osteoclastogenesis and subsequent bone resorption in vitro. magnusgroup.orgresearchgate.net Molecular docking studies suggest that this compound targets the MAPK/NF-κB signaling pathways. magnusgroup.org By suppressing the activation of these pathways, this compound reduces the expression of genes related to osteoclast function, thereby inhibiting their differentiation and activity. magnusgroup.org

| Mechanism | Key Signaling Pathway | Target | Experimental Model | Outcome | Source |

|---|---|---|---|---|---|

| Inhibition of Osteoclastogenesis | MAPK/NF-κB | RANKL-induced differentiation | Bone marrow-derived monocyte/macrophage cells | Reduced osteoclast formation and bone resorption | magnusgroup.org |

| Prevention of Bone Loss | Not specified | Bone homeostasis | Ovariectomy-induced osteoporotic mice | Reduced bone loss | magnusgroup.orgnih.gov |

Anti-obesity and Anti-diabetic Mechanisms

This compound has been investigated for its potential role in combating obesity and diabetes through specific molecular actions related to lipid biosynthesis.

A key enzyme in the synthesis of triglycerides is glycerol-3-phosphate dehydrogenase (GPDH). nih.govoup.com This enzyme facilitates the conversion of dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, a crucial step in forming the glycerol (B35011) backbone of triglycerides. wikipedia.org Studies on 3T3-L1 adipocytes, a common cell line used for studying fat cell differentiation, have shown that this compound can suppress the increase in GPDH activity. nih.govoup.com This effect appears to be specific, as other related triterpenoids like oleanolic acid and ursolic acid did not demonstrate the same activity. nih.govoup.comoup.com By inhibiting GPDH, this compound interferes with the synthesis of neutral fats, which is supported by observations of reduced lipid accumulation in 3T3-L1 cells treated with the compound. oup.com

| Mechanism | Target Enzyme | Experimental Model | Effect | Outcome | Source |

|---|---|---|---|---|---|

| Inhibition of Lipogenesis | Glycerol-3-phosphate dehydrogenase (GPDH) | 3T3-L1 adipocytes | Suppression of enzyme activity increase | Reduced lipid accumulation | nih.govoup.comoup.com |

Anti-HIV Activity

This compound has been identified as an anti-HIV agent. acs.orgnih.gov In vitro studies have evaluated its ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). In experiments using acutely infected H9 cells, this compound demonstrated significant anti-HIV activity. acs.orgnih.gov The compound was found to inhibit HIV-1 replication with a 50% effective concentration (EC₅₀) of 1.4 µg/mL. acs.orgnih.gov Its cytotoxicity was measured with a 50% inhibitory concentration (IC₅₀) of 23.3 µg/mL against the H9 cells. acs.org The therapeutic index (TI), which is the ratio of cytotoxicity to anti-HIV activity (IC₅₀/EC₅₀), was calculated to be 16.6, indicating a degree of selectivity for viral replication over host cell viability. acs.orgnih.gov

| Activity | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Therapeutic Index (TI) | Source |

|---|---|---|---|---|---|

| Anti-HIV-1 | H9 cells | 1.4 | 23.3 | 16.6 | acs.orgnih.gov |

Inhibition of SUMO-specific Protease 1 (SENP1)

This compound has been identified as a potent inhibitor of SUMO-specific Protease 1 (SENP1), a key enzyme in the deSUMOylation pathway. nih.govnih.gov SENP1 is a cysteine protease that plays a critical role in various cellular processes by processing precursor Small Ubiquitin-like Modifier (SUMO) proteins into their mature form and by deconjugating SUMO from target proteins. nih.gov The dysregulation and overexpression of SENP1 have been implicated in the progression of various cancers, making it a significant therapeutic target. nih.govwhiterose.ac.uk

Research into natural compounds as SENP1 inhibitors has highlighted the efficacy of ursane-type pentacyclic triterpenes. In a study that screened 29 natural ursane-type aglycones for their SENP1 inhibitory activity, this compound was identified as one of the effective inhibitors. nih.govnih.gov The inhibitory concentration (IC50) of this compound against SENP1 was determined to be 5.1 μM. nih.govnih.gov

The inhibition of SENP1 by this compound has shown significant potential in overcoming drug resistance in cancer cells. nih.govnih.gov Specifically, its activity has been demonstrated in reversing platinum resistance in human ovarian cancer cells. nih.gov The activation of the SENP1/JAK2 (Janus activating kinase 2) axis is considered a critical mechanism in the development of platinum resistance. nih.gov By inhibiting SENP1, this compound can disrupt this pathway.

Detailed studies have demonstrated a synergistic effect between this compound and the chemotherapeutic agent cisplatin (B142131). nih.gov In the human ovarian cancer cell line SKOV3, the IC50 of cisplatin alone was 28.23 μM. nih.gov However, when combined with this compound, the IC50 of cisplatin was drastically reduced to 3.69 μM. nih.gov This potentiation of cisplatin's cytotoxic activity is indicated by a combination index (CI) of 0.23, signifying a strong synergistic interaction. nih.gov These findings underscore the role of this compound in sensitizing cancer cells to conventional chemotherapy through the molecular mechanism of SENP1 inhibition. nih.govnih.gov

Table 1: Inhibitory Activity of this compound on SENP1 and its Synergistic Effect with Cisplatin

| Compound/Combination | Target/Cell Line | IC50 Value | Combination Index (CI) |

| This compound | SENP1 Enzyme | 5.1 μM | N/A |

| Cisplatin | SKOV3 Cells | 28.23 μM | N/A |

| Cisplatin + this compound | SKOV3 Cells | 3.69 μM | 0.23 |

Preclinical Research and in Vivo Studies

Efficacy in Animal Models

Animal models provide a crucial platform for evaluating the therapeutic potential of compounds like pomolic acid in a complex biological system. These studies have offered preliminary evidence of its activity against various pathological conditions.

The anticancer activities of ursane-type pentacyclic triterpenoids, including this compound, are well-documented in various in vitro and in vivo models, including chemically induced tumor xenograft models. guidetopharmacology.orgwikipedia.org Research has indicated that this compound exhibits cytotoxic effects against M-14 melanoma cells and shows potential against docetaxel-resistant PC3 prostate cancer cell lines. guidetopharmacology.orgmims.comnih.gov The anticancer mechanisms are multifaceted, involving the induction of cell death, decreased cell growth, and inhibition of topoisomerases. guidetopharmacology.org Further studies have pointed to its ability to inhibit the invasion of breast cancer cells and suppress angiogenesis, a critical step in tumor progression. guidetopharmacology.orgnih.gov

In a well-established model of renal fibrosis using unilateral ureteral obstruction (UUO) in mice, this compound has demonstrated significant ameliorative effects. thegoodscentscompany.commybiosource.comfishersci.ca The UUO model is characterized by progressive tubulointerstitial fibrosis, a common pathological outcome in chronic kidney disease. thegoodscentscompany.com

Seven days post-operation, mice with UUO displayed severe tubular atrophy, tubulointerstitial fibrosis, and significant deposition of extracellular matrix (ECM). thegoodscentscompany.comfishersci.ca However, UUO mice treated with this compound exhibited only moderate injury and minimal fibrosis. thegoodscentscompany.comfishersci.ca Histological analysis using Hematoxylin and Eosin (H&E), Periodic acid–Schiff (PAS), and Masson's trichrome staining confirmed these findings, showing a marked reduction in collagen deposition in the this compound-treated group. thegoodscentscompany.com At a molecular level, this compound was found to inhibit the phosphorylation of SMAD-STAT signaling pathways, which are key regulators in the progression of fibrosis. thegoodscentscompany.com These findings suggest that this compound can attenuate fibroblast activation and the progression of renal interstitial fibrosis. thegoodscentscompany.comfishersci.ca

The efficacy of this compound in combating osteoporosis has been investigated using ovariectomized (OVX) mouse models, which mimic postmenopausal osteoporosis. citeab.comresearcherslinks.comnih.gov Studies have shown that this compound can effectively inhibit osteoclastogenesis (the formation of bone-resorbing cells) and prevent bone loss in OVX mice. citeab.comresearcherslinks.comwikidata.org

A significant challenge with this compound is its poor solubility, which limits its therapeutic application. citeab.comresearcherslinks.com To address this, a novel bone-targeting nanomedicine was developed by encapsulating this compound in alendronate-functionalized liposomes (PA@TLipo). citeab.comresearcherslinks.com In a study involving 8-week-old C57BL/6J female mice that underwent bilateral ovariectomy, treatment with PA@TLipo demonstrated superior efficacy in reducing bone loss compared to free this compound or non-targeted liposomes. citeab.com Micro-CT analysis of the distal femur revealed significant improvements in bone microarchitecture in the PA@TLipo treated group. researcherslinks.com

Table 1: Effect of this compound Formulations on Bone Microarchitecture in Ovariectomized (OVX) Mice

| Treatment Group | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) |

|---|---|---|---|

| Sham | Normal Control | Normal Control | Normal Control |

| OVX + PBS | Decreased | Decreased | Increased |

| OVX + PA | Moderately Improved | Moderately Improved | Moderately Improved |

| OVX + PA@Lipo | Improved | Improved | Improved |

| OVX + PA@TLipo | Significantly Improved | Significantly Improved | Significantly Improved |

Data derived from micro-CT analysis of the distal femur. researcherslinks.com PA: this compound; PA@Lipo: this compound Liposome; PA@TLipo: Alendronate-functionalized this compound Liposome.

Pharmacokinetic and Pharmacodynamic Studies

Understanding how the body processes a compound is fundamental to its development as a therapeutic agent. Pharmacokinetic studies on this compound are beginning to define its ADME profile and inform strategies to improve its clinical potential.

In-silico ADME prediction studies have provided initial insights into the pharmacokinetic properties of this compound. bidd.group These computational analyses suggest that this compound has a high potential for absorption from the gastrointestinal tract. bidd.groupijeat.org The compound also aligns with Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound. nih.gov However, these same predictive models indicate that this compound is unlikely to penetrate the blood-brain barrier. bidd.group It is important to note that these are computational predictions, and further experimental in vivo studies are required to confirm the complete ADME profile of this compound.

A primary hurdle in the therapeutic development of this compound is its poor aqueous solubility, which directly impacts its bioavailability. citeab.comresearcherslinks.comnih.gov Low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. nih.gov

To overcome this limitation, researchers are exploring various bioavailability enhancement strategies, with a focus on advanced drug delivery systems. nih.govresearchgate.netnih.govresearchgate.net The most prominent strategy investigated for this compound is the use of lipid-based nanocarriers, specifically liposomes. citeab.comresearcherslinks.com By encapsulating this compound within liposomes, its solubility and delivery can be improved. citeab.comresearchgate.net

A more advanced approach involves the functionalization of these liposomes with targeting molecules. citeab.com For instance, in the osteoporosis model, alendronate, a bone-targeting molecule, was attached to the surface of this compound-loaded liposomes (PA@TLipo). citeab.comresearcherslinks.com This strategy not only improves the systemic delivery of the poorly soluble this compound but also ensures that the drug preferentially accumulates in the target bone tissue, thereby enhancing its efficacy and potentially reducing systemic cytotoxicity. citeab.com

of this compound

This compound, a pentacyclic triterpenoid (B12794562) compound, has garnered scientific interest for its potential therapeutic properties. However, its clinical utility is often hampered by challenges such as poor aqueous solubility and consequently low bioavailability. nih.govfrontiersin.orgfrontiersin.org To overcome these limitations, researchers are exploring advanced drug delivery systems to enhance its delivery and efficacy in preclinical models. This article delves into specific nanomedicine strategies that have been investigated to improve the therapeutic performance of this compound.

Nanodelivery Systems in Preclinical Models

The development of nanocarrier-based systems is a key strategy to address the physicochemical shortcomings of this compound. frontiersin.org These platforms aim to increase solubility, improve stability, and enhance bioavailability, which could unlock the therapeutic potential of this natural compound. frontiersin.org

One of the significant challenges in treating bone diseases like osteoporosis is ensuring that therapeutic agents accumulate at the site of action. This compound has demonstrated an ability to inhibit osteoclastogenesis, the process of bone resorption, making it a candidate for osteoporosis therapy. nih.gov However, its poor solubility and lack of bone-targeting capability limit its direct application. nih.gov

To address this, a novel bone-targeting nanomedicine was developed by encapsulating this compound within liposomes functionalized with alendronate (PA@TLipo). nih.gov Alendronate, a bisphosphonate, has a high affinity for bone mineral, thus serving as a targeting molecule. Liposomes were chosen as the carrier due to their biocompatibility and ability to encapsulate hydrophobic drugs like this compound. nih.gov

In preclinical studies, these alendronate-functionalized liposomes were shown to effectively deliver this compound to bone tissue. In an in vivo model using ovariectomy-induced osteoporotic mice, administration of PA@TLipo led to a significant reduction in bone loss compared to non-targeted liposomes or free this compound. nih.gov The targeted liposomes were observed to aggregate on bone tissue, thereby increasing the local concentration of the drug. nih.gov

In vitro experiments using bone marrow macrophages (BMMs) revealed that the liposomal formulations of this compound had improved biocompatibility compared to the free drug, particularly at higher concentrations. nih.gov Furthermore, the PA@TLipo formulation was effective at inhibiting osteoclast formation and bone resorption in these cell-based assays. nih.gov

The characteristics of these this compound-loaded liposomes are summarized in the table below.

| Property | PA@Lipo (Non-targeted) | PA@TLipo (Alendronate-functionalized) |

| Drug Loading (DL) | ~14.5% | ~13% |

| Encapsulation Efficiency (EE) | ~72% | ~71% |

| Colloidal Stability | Good in PBS with 10% FBS at 37°C for 24h | Good in PBS with 10% FBS at 37°C for 24h |

| Data derived from a study on alendronate-functionalized this compound liposomes. nih.gov |

These findings underscore the potential of using targeted nanomedicine approaches like functionalized liposomes to enhance the therapeutic efficacy of this compound for specific conditions such as osteoporosis.

Another promising strategy for enhancing the oral bioavailability of poorly water-soluble compounds is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS). SMEDDS are isotropic mixtures of an oil, a surfactant, and a cosurfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govuran.ua This spontaneous formation of microemulsions with droplet sizes typically less than 100 nm provides a large interfacial area for drug absorption, potentially leading to improved bioavailability. mdpi.comdovepress.com

While, to date, no specific studies have been published on the formulation of this compound within a SMEDDS, this approach holds considerable theoretical promise. The challenges of poor aqueous solubility and low bioavailability that characterize this compound are precisely the issues that SMEDDS are designed to overcome. frontiersin.orgfrontiersin.org The successful application of SMEDDS to other structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, provides a strong rationale for its potential utility for this compound. nih.govmdpi.cominnovareacademics.in

For instance, a SMEDDS formulation of oleanolic acid, a closely related triterpenoid, demonstrated a remarkable 5.07-fold increase in oral bioavailability in rats compared to a conventional tablet. nih.gov The optimized formulation consisted of ethyl oleate (B1233923) (oil), Cremophor EL (surfactant), and ethanol (B145695) (cosurfactant). nih.gov Similarly, a solid SMEDDS formulation of ursolic acid showed a 4.12-fold improvement in bioavailability in rats compared to a coarse suspension. innovareacademics.in

The components of a typical SMEDDS formulation are selected based on the solubility of the drug in various excipients and the ability of the surfactant and cosurfactant to form a stable microemulsion. uran.ua

General Composition of SMEDDS:

Oil Phase: Acts as a solvent for the lipophilic drug. Examples include medium-chain triglycerides and fatty acid esters like ethyl oleate. nih.govinnovareacademics.in

Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of a microemulsion. High HLB (Hydrophile-Lipophile Balance) surfactants like Cremophor EL are commonly used. nih.govinnovareacademics.in

Cosurfactant/Cosolvent: Works in conjunction with the surfactant to improve emulsification and can increase the drug-loading capacity. Examples include polyethylene (B3416737) glycol (PEG) 400 and ethanol. nih.govinnovareacademics.in

Given the documented success of SMEDDS in enhancing the oral delivery of other triterpenoid acids with similar solubility and bioavailability challenges, it represents a logical and compelling strategy for future research on this compound. The development of a SMEDDS formulation for this compound could significantly improve its absorption and, consequently, its systemic effects, opening new avenues for its therapeutic application.

Analytical Methodologies for Pomolic Acid Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of pomolic acid, enabling its separation from other components in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the determination of this compound. akjournals.comjapsonline.comresearchgate.net A common approach involves reversed-phase HPLC, often utilizing a C18 column. akjournals.comoup.com

For the separation of this compound and other triterpene acids, a gradient elution is typically used. For instance, a mobile phase consisting of acetonitrile (B52724) and water (acidified with phosphoric acid to a pH of 2.5) has been successfully used. akjournals.com The detection of this compound is often carried out using a Diode Array Detector (DAD) at a wavelength of 210 nm. akjournals.comresearchgate.net In some applications, an Evaporative Light Scattering Detector (ELSD) is used, which is advantageous for detecting non-chromophoric compounds like many pentacyclic triterpenoids. oup.com

Validation studies of HPLC methods for this compound have demonstrated good linearity, precision, repeatability, and accuracy. akjournals.com For example, one method showed a linear relationship between peak area and concentration with a regression coefficient (r²) greater than 0.998. akjournals.comresearchgate.net The recovery of this compound using these methods is typically high, often falling within the 95.3% to 103.1% range. akjournals.comresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Symmetry C18 column (250 × 4.6 mm i.d.; 5 μm) |

| Mobile Phase | Gradient of acetonitrile (A) and water with phosphoric acid (pH 2.5) (B) |

| Flow Rate | 0.8 mL/min |

| Detection | Diode Array Detector (DAD) at 210 nm |

| Column Temperature | 20 °C |

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)

For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS) is a powerful technique for the determination of this compound, especially in biological matrices like rat plasma. nih.govnih.govresearchgate.net This method allows for the simultaneous quantification of multiple compounds. nih.govnih.gov

The separation is typically achieved on a sub-2 µm particle column, such as an ACQUITY UPLC® HSS T3 column (2.1 mm × 100 mm, 1.8 μm). nih.govnih.gov The mobile phase often consists of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297). nih.govnih.gov

Quantification is performed using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.govnih.gov For this compound, the negative ion mode, monitoring the transition of [M-H]⁻, has been found to be more suitable for achieving high sensitivity. nih.gov This method has shown very low limits of quantification for this compound, for instance, 2.63 ng/mL in rat plasma. nih.govnih.gov The extraction recovery of this compound from plasma samples is also typically high, ranging from 83% to 94%. nih.govnih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple and versatile method for the qualitative analysis and separation of this compound from other triterpenic acids. scirp.orgscirp.orgscirp.org It is often used for creating chromatographic fingerprints of plant extracts. scirp.orgscirp.org

Silica (B1680970) gel 60F₂₅₄ plates are commonly used as the stationary phase. scirp.orgnih.gov A mobile phase composed of chloroform (B151607), diethyl ether, methanol, and formic acid in a specific ratio (e.g., 30:10:1:0.2 v/v/v/v) has been shown to be effective for separating a mixture of five triterpenic acids, including this compound. scirp.orgscirp.org Visualization of the separated spots is typically achieved by spraying with a reagent, such as 10% sulfuric acid in ethanol (B145695), followed by heating, and then viewing under UV light at 366 nm. scirp.org Interestingly, pre-chromatographic derivatization with a 1% iodine solution in chloroform can be used to separate oleanolic and ursolic acids, while the retention factors of this compound and other triterpenic acids remain unchanged. scirp.orgscirp.org

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. researchgate.net Both ¹H and ¹³C NMR data are crucial for confirming the identity of the compound, and the spectral data are compared with literature values. researchgate.netoup.com

A more advanced NMR technique, quantitative two-dimensional Heteronuclear Single Quantum Coherence (qNMR HSQC), has emerged as a powerful alternative to HPLC for the simultaneous determination of triterpenic acids, including this compound, in complex mixtures like apple pomace extracts. idsi.mdnih.gov This method offers several advantages, including simpler sample preparation, unambiguous compound identification, and reliable quantification. idsi.mdnih.gov

The quantification is based on the integration of cross-peaks in the 2D HSQC spectrum that are unique to each compound. researchgate.net For this compound, a specific cross-peak, for example at 5.15–127.4 ppm, can be used for its quantification against an internal standard. idsi.md This qNMR method has been validated for linearity, accuracy, precision, repeatability, and robustness, showing excellent linearity with a determination coefficient (R²) of 0.9995 for this compound. idsi.md This demonstrates its suitability as a reliable analytical protocol for this compound research. idsi.mdnih.govresearchgate.net

Method Validation and Quantification in Complex Matrices (e.g., Plant Extracts, Biological Samples)

The accurate and reliable quantification of this compound in complex matrices, such as plant extracts and biological samples, is fundamental for research in phytochemistry, pharmacology, and pharmacokinetics. The inherent complexity of these samples, which contain numerous potentially interfering compounds, necessitates the development and validation of robust analytical methods. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing confidence in the reported results. Key validation parameters, as recommended by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comelementlabsolutions.com Various analytical techniques, primarily chromatography-based methods, have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with a Diode Array Detector (DAD) or a UV detector, is a widely used technique for the quantification of this compound in plant materials.

One such method was developed for the simultaneous determination of this compound, ursolic acid, and euscaphic/tormentic acids in the roots and rhizomes of various Potentilla species. akjournals.comakjournals.comresearchgate.net The chromatographic separation was achieved on a Symmetry octadecylsilyl (ODS) silica column with a mobile phase consisting of acetonitrile and acidified water (pH 2.5), detected at a wavelength of 210 nm. akjournals.comakjournals.com The validation of this method demonstrated its suitability for quantitative analysis. akjournals.com